Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO5S/c1-14-7-4-3-6(9(11)15-2)5-8(7)16(10,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAIQWMEWVOGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383259 | |

| Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192323-12-9 | |

| Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(chlorosulfonyl)-4-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

This guide provides a comprehensive technical overview of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all claims in authoritative data and established scientific principles.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No. 192323-12-9) is a bifunctional organic compound that has garnered significant interest as a versatile building block, particularly in the synthesis of complex pharmaceutical agents and specialty chemicals.[1] Its structure incorporates a reactive sulfonyl chloride group and a methyl ester, both attached to a methoxy-substituted benzene ring. This unique arrangement allows for sequential and site-selective reactions, making it a valuable scaffold in medicinal chemistry for the construction of novel molecular entities.[2] The presence of the electron-donating methoxy group and the electron-withdrawing sulfonyl chloride and ester groups creates a distinct electronic profile on the aromatic ring, influencing its reactivity in further synthetic transformations.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in chemical reactions and its handling requirements. The key identifiers and physical characteristics of this compound are summarized below.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 192323-12-9 | [3][4][5] |

| Molecular Formula | C₉H₉ClO₅S | [3][4][5] |

| Molecular Weight | 264.68 g/mol | [3][4][5] |

| MDL Number | MFCD03407355 | [3] |

Physical Properties

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | 126 °C | [6] |

| Boiling Point | 394.0 ± 32.0 °C (Predicted) | [6] |

| InChI Key | FKAIQWMEWVOGDP-UHFFFAOYSA-N | [3][7] |

| SMILES String | COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | [3][7] |

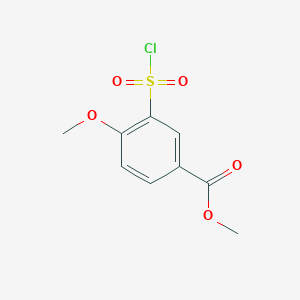

Chemical Structure

The structure of this compound is foundational to its reactivity.

Caption: Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the chlorosulfonation of a substituted benzoic acid precursor. A common and logical pathway proceeds from 3-hydroxy-4-methoxybenzoic acid methyl ester, which is readily available.

Synthetic Workflow

The process involves two primary transformations: the esterification of the carboxylic acid and the subsequent chlorosulfonation of the aromatic ring. The methoxy group at position 4 directs the incoming chlorosulfonyl group primarily to the ortho position (position 3), driven by its electron-donating nature.

Sources

- 1. Sigma Aldrich Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 192323-12-9 [sigmaaldrich.com]

- 4. This compound | 192323-12-9 [chemicalbook.com]

- 5. This compound CAS#: 192323-12-9 [m.chemicalbook.com]

- 6. This compound | 192323-12-9 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C9H9ClO5S) [pubchemlite.lcsb.uni.lu]

"Methyl 3-(chlorosulfonyl)-4-methoxybenzoate" molecular weight

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional reagent in synthetic organic chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and its implications for experimental design. We will explore its structural characteristics, plausible synthetic pathways with mechanistic insights, and its utility as a versatile building block in research and drug development. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for laboratory applications.

Core Molecular Characteristics and Physicochemical Properties

This compound is a substituted aromatic compound possessing two highly reactive functional groups: a sulfonyl chloride and a methyl ester. This dual functionality makes it a valuable intermediate for introducing a sulfonamide and an ester/acid moiety onto a core scaffold, a common strategy in medicinal chemistry.

Molecular Weight and Formula

The precise molecular weight of a compound is a cornerstone of chemical synthesis and analysis. It governs the stoichiometric calculations required for reactions and is a primary parameter for verification via mass spectrometry.

The molecular formula for this compound is C₉H₉ClO₅S.[1][2][3][4] Based on this formula, the calculated molecular weight is 264.68 g/mol .[1][2][3][4] This value is critical for accurately measuring molar quantities for reaction protocols, ensuring optimal yield and purity of subsequent products.

Structural and Physical Data Summary

The key identifying information and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 192323-12-9 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₅S | [1][2][3][4] |

| Molecular Weight | 264.68 g/mol | [1][2][3][4] |

| Appearance | Off-white powder/solid | [1][5] |

| Melting Point | 126 °C | [1][4] |

| InChI Key | FKAIQWMEWVOGDP-UHFFFAOYSA-N | [5] |

Molecular Structure Visualization

The spatial arrangement of the functional groups is critical to the reagent's reactivity. The sulfonyl chloride group is positioned meta to the methyl ester and ortho to the methoxy group, influencing the electronic and steric environment for chemical transformations.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its two distinct reactive sites.

-

The Sulfonyl Chloride Group: This is a potent electrophile that reacts readily with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents (e.g., antibiotics, diuretics, and anticonvulsants).

-

The Methyl Ester Group: This group can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. Carboxylic acids are versatile handles for forming amides (via coupling reactions), esters, or other functional groups.

This bifunctional nature allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building combinatorial libraries of small molecules for high-throughput screening in drug discovery campaigns.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: The compound is classified with the GHS07 pictogram and a "Warning" signal word. [5]The primary hazard code is H302: Harmful if swallowed. [5]* Reactivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. All handling should be performed under anhydrous conditions.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.

Conclusion

This compound, with a precise molecular weight of 264.68 g/mol , is a highly valuable and versatile building block for chemical synthesis. [1][2][3][4]Its dual functionality enables the facile introduction of sulfonamide and carboxylate moieties, making it a powerful tool for academic research and the development of novel pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and handling requirements is paramount for its effective and safe utilization in the laboratory.

References

Sources

- 1. This compound CAS#: 192323-12-9 [m.chemicalbook.com]

- 2. This compound | 192323-12-9 [chemicalbook.com]

- 3. Sigma Aldrich Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. This compound | 192323-12-9 [amp.chemicalbook.com]

- 5. Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 192323-12-9 [sigmaaldrich.com]

Introduction: A Bifunctional Linchpin in Modern Synthesis

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

This compound, identified by its CAS Number 192323-12-9, is a highly versatile bifunctional organic compound.[1][2][3] It serves as a critical building block for researchers in medicinal chemistry and drug development. Its structure incorporates two key reactive sites: a methyl ester and, more significantly, an aromatic sulfonyl chloride. This arrangement allows for sequential and directed chemical modifications, making it an invaluable intermediate for constructing complex molecular architectures. The sulfonyl chloride moiety is a precursor to the sulfonamide functional group, a ubiquitous pharmacophore found in a wide array of therapeutic agents, including antibacterials, diuretics, and antitumor agents.[4] This guide provides a senior scientist's perspective on the synthesis, reactivity, and application of this important reagent, emphasizing the rationale behind the procedural steps and handling requirements.

Physicochemical & Structural Properties

A thorough understanding of a reagent's properties is fundamental to its effective use in the laboratory. This compound is typically an off-white solid powder.[1][5] Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 192323-12-9 | [1][2][5][6] |

| Molecular Formula | C₉H₉ClO₅S | [1][2][5] |

| Molecular Weight | 264.68 g/mol | [1][2][5] |

| Melting Point | ~126 °C | [1][5] |

| Boiling Point | 394.0 ± 32.0 °C (Predicted) | [1][5] |

| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [1][5] |

| InChI Key | FKAIQWMEWVOGDP-UHFFFAOYSA-N | [2] |

| SMILES String | COC(=O)C1=CC=C(OC)C(S(=O)(Cl)=O)=C1 | [2] |

Synthesis: Electrophilic Aromatic Chlorosulfonation

The most direct and common laboratory synthesis of this compound involves the electrophilic aromatic substitution of its precursor, Methyl 4-methoxybenzoate.[7][8] This reaction, known as chlorosulfonation, utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating agent.

Mechanistic Rationale

The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to resonance electron donation. Conversely, the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The potent activating effect of the methoxy group dominates, directing the incoming chlorosulfonyl group primarily to the ortho position (C-3), which is sterically more accessible than the alternative ortho position (C-5).

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

Causality: This protocol is designed to control the highly exothermic reaction between the aromatic precursor and chlorosulfonic acid while ensuring complete conversion and safe handling.

-

Preparation : In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice/salt bath to maintain a temperature of 0-5 °C.

-

Reagent Addition : Charge the flask with Methyl 4-methoxybenzoate. Add an excess (typically 3-5 equivalents) of chlorosulfonic acid dropwise via the dropping funnel to the stirred starting material. Expertise & Experience: Using chlorosulfonic acid as both the reagent and the solvent is a standard technique that drives the reaction to completion. The slow, cold addition is critical to dissipate heat and prevent uncontrolled side reactions or degradation.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at low temperature for a designated period (e.g., 2-4 hours). The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Precipitation : Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reactive chlorosulfonic acid and precipitates the solid product, which is insoluble in water. Trustworthiness: This is the most hazardous step. The addition must be slow to manage the violent exothermic reaction between chlorosulfonic acid and water.

-

Isolation : Collect the precipitated solid by vacuum filtration.

-

Washing : Wash the filter cake thoroughly with cold deionized water to remove residual acid, followed by a small amount of a cold non-polar solvent (e.g., hexane) to aid in drying.

-

Drying : Dry the resulting white to off-white solid under vacuum to yield the final product, this compound. Purity can be assessed by melting point and NMR spectroscopy.

Core Reactivity: The Gateway to Sulfonamides

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group. It is an excellent electrophile that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[9][10] This reaction is the cornerstone of its application in drug discovery.

Reaction Mechanism & Diagram

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, and a final deprotonation step by a base yields the neutral sulfonamide.

Caption: Core reaction of this compound to form sulfonamides.

General Protocol for Sulfonamide Synthesis

Self-Validating System: This protocol includes a basic workup to isolate the product and validate reaction success through purification.

-

Dissolution : Dissolve this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 equivalents), to the solution. Expertise & Experience: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Nucleophile Addition : Cool the solution in an ice bath and add the desired primary or secondary amine (1.0 equivalent) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Workup :

-

Dilute the reaction mixture with the organic solvent.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification : Filter off the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by recrystallization or flash column chromatography to yield the pure sulfonamide derivative.

Safety and Handling

As a reactive sulfonyl chloride, this compound requires careful handling to avoid exposure.

-

Hazard Classification : It is classified as an irritant that causes severe skin burns and eye damage.[2][5][11] It is harmful if swallowed.[2]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12]

-

Handling : Avoid generating dust.[12] It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Keep containers tightly closed and store in a cool, dry place.

-

Spill & Exposure : In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[12] For spills, collect the material carefully (avoiding dust) and dispose of it as hazardous chemical waste.

References

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. ResearchGate. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

-

Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

-

192323-12-9 this compound. Autech Industry Co., Limited. [Link]

-

Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429. PubChem. [Link]

-

RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

-

The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. A&J Pharmtech. [Link]

-

Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). PubChemLite. [Link]

-

Synthesis of methyl 3-methoxy-4-methylbenzoate. PrepChem.com. [Link]

-

Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Human Metabolome Database. [Link]

Sources

- 1. This compound CAS#: 192323-12-9 [m.chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 192323-12-9 this compound [chemsigma.com]

- 4. books.rsc.org [books.rsc.org]

- 5. This compound | 192323-12-9 [amp.chemicalbook.com]

- 6. Sigma Aldrich Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. hmdb.ca [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. cbijournal.com [cbijournal.com]

- 11. Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

This guide provides a comprehensive overview of the synthetic pathway for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key intermediate in the development of advanced pharmaceutical and specialty chemical products. We will explore the strategic selection of precursors, the underlying reaction mechanism, a detailed experimental protocol, and critical safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Synthesis Design: Rationale and Mechanistic Insights

The preparation of this compound is most efficiently achieved via an electrophilic aromatic substitution reaction. The core of this strategy involves the direct introduction of a chlorosulfonyl group (-SO₂Cl) onto a suitably substituted benzene ring.

Precursor Selection: Methyl 4-methoxybenzoate

The logical starting material for this synthesis is Methyl 4-methoxybenzoate . This choice is dictated by the following chemical principles:

-

Existing Functionality: The precursor already contains the required methyl ester (-COOCH₃) and methoxy (-OCH₃) groups.

-

Directing Effects: The methoxy group is a powerful activating group for electrophilic aromatic substitution. It is an ortho, para-director. Since the para position is already occupied by the methyl ester group, the incoming electrophile is directed to the positions ortho to the methoxy group. This regioselectivity is crucial for synthesizing the desired 3-substituted isomer.

The synthesis of the starting material itself, Methyl 4-methoxybenzoate, typically involves the Fischer esterification of 4-methoxybenzoic acid with methanol, using an acid catalyst like sulfuric acid.[1][2]

Reagent of Choice: Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation. It serves as a potent sulfonating and chlorinating agent, readily introducing the sulfonyl chloride functional group onto activated aromatic rings. The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring attacks the electrophilic sulfur atom of the chlorosulfonic acid.

Reaction Pathway and Mechanism

The core transformation is the chlorosulfonation of Methyl 4-methoxybenzoate.

Caption: Overall reaction for the synthesis of this compound.

The methoxy group activates the aromatic ring, making the carbon atoms at positions 3 and 5 electron-rich and susceptible to electrophilic attack. The steric hindrance from the adjacent methoxy group and the ester group favors substitution at the 3-position.

Detailed Experimental Protocol

This section provides a practical, step-by-step methodology for the synthesis.

Critical Safety Precautions

Chlorosulfonic acid is an extremely hazardous and corrosive chemical. It reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes.[3] All operations must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A full acid-resistant suit, including chemical splash goggles, a face shield, gauntlet-style rubber gloves, and appropriate respiratory protection (e.g., self-contained breathing apparatus for emergencies) is mandatory.[3][4][5]

-

Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[5] Spills should be neutralized cautiously with an alkaline material like sodium bicarbonate, not water.[4][5]

-

Handling: Always add reagents slowly and in a controlled manner. All glassware must be scrupulously dried to prevent violent reactions. Work should be performed in a well-ventilated area.[6][7]

Materials and Equipment

| Reagents | Equipment |

| Methyl 4-methoxybenzoate | Round-bottom flask (three-neck) |

| Chlorosulfonic Acid (ClSO₃H) | Magnetic stirrer and stir bar |

| Crushed Ice / Deionized Water | Addition funnel |

| Dichloromethane (DCM) (optional) | Thermometer |

| Ice-water bath | |

| Büchner funnel and vacuum flask | |

| Standard laboratory glassware |

Synthesis Procedure

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Ensure all joints are properly sealed.

-

Reagent Charging: Place the flask in an ice-water bath to cool it to 0-5 °C. Carefully and slowly, charge the flask with chlorosulfonic acid (e.g., 4 molar equivalents).

-

Substrate Addition: Dissolve Methyl 4-methoxybenzoate (1 molar equivalent) in a minimal amount of a dry, inert solvent like dichloromethane if necessary, or use it neat if it is a liquid. Slowly add the substrate to the stirred chlorosulfonic acid via the addition funnel over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition to prevent side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if a suitable system is developed.

-

Work-up (Quenching): Prepare a large beaker containing a substantial amount of crushed ice. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate significant amounts of HCl gas.

-

Product Isolation: The product will precipitate as a solid in the ice-water mixture. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid on the filter with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acids.

-

Drying: Dry the purified white to off-white solid product under vacuum to a constant weight. Further purification, if required, can be achieved by recrystallization from a suitable solvent system.

Caption: A simplified workflow for the synthesis of this compound.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Chemical Name | This compound | [8][9] |

| CAS Number | 192323-12-9 | [8][9][10] |

| Molecular Formula | C₉H₉ClO₅S | [8][9][11] |

| Molecular Weight | 264.68 g/mol | [8][9] |

| Appearance | Off-white powder or solid | [8] |

| Melting Point | 126 °C | [8] |

Analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) should be employed to confirm the structure of the synthesized compound.

Conclusion

The synthesis of this compound via electrophilic chlorosulfonation of Methyl 4-methoxybenzoate is a reliable and efficient method. The success of this procedure hinges on the careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols due to the hazardous nature of chlorosulfonic acid. This guide provides the foundational knowledge for researchers to safely and effectively produce this valuable chemical intermediate.

References

- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.

- ECHEMI. (n.d.). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.

- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.

- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.

- Fisher Scientific. (2025). SAFETY DATA SHEET: Chlorosulfonic acid.

- ChemicalBook. (n.d.). methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis.

- Autech Industry Co.,Ltd. (n.d.). This compound CAS#: 192323-12-9.

- PubChemLite. (n.d.). This compound (C9H9ClO5S).

- Fisher Scientific. (n.d.). Sigma Aldrich Methyl-3-(chlorosulfonyl)-4-methoxybenzoate.

- ChemicalBook. (n.d.). This compound | 192323-12-9.

- Sigma-Aldrich. (n.d.). Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 192323-12-9.

- LookChem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.

- SlidePlayer. (n.d.). Preparation of Methyl Benzoate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. macro.lsu.edu [macro.lsu.edu]

- 4. echemi.com [echemi.com]

- 5. nj.gov [nj.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound CAS#: 192323-12-9 [m.chemicalbook.com]

- 9. This compound | 192323-12-9 [chemicalbook.com]

- 10. Sigma Aldrich Methyl-3-(chlorosulfonyl)-4-methoxybenzoate 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 11. PubChemLite - this compound (C9H9ClO5S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Starting Materials for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

This compound is a key chemical intermediate, valued in medicinal chemistry and drug development for its versatile reactivity. Its structure, featuring a reactive chlorosulfonyl group and a methoxy-substituted benzene ring, makes it a crucial building block for the synthesis of a variety of pharmacologically active compounds, particularly sulfonamide-based drugs. This guide provides a comprehensive overview of the starting materials and synthetic pathways leading to this important compound, offering insights into the chemical principles and experimental considerations that are vital for its successful preparation.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of methyl 4-methoxybenzoate from readily available starting materials. This is followed by a key chlorosulfonation reaction to introduce the reactive sulfonyl chloride group onto the aromatic ring.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Intermediate - Methyl 4-methoxybenzoate

The journey to our target molecule begins with the synthesis of methyl 4-methoxybenzoate, also known as methyl p-anisate. This esterification reaction is a fundamental transformation in organic chemistry.

Starting Materials and Their Properties

| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | White solid, readily available.[1] |

| Methanol | CH₄O | 32.04 | Colorless, volatile liquid; acts as both reactant and solvent. |

| Acid Catalyst | (e.g., H₂SO₄) | - | Strong acid required to protonate the carboxylic acid.[1] |

The Chemistry: Fischer Esterification

The synthesis of methyl 4-methoxybenzoate from 4-methoxybenzoic acid and methanol is a classic example of a Fischer esterification.[1] This acid-catalyzed reaction involves the nucleophilic attack of methanol on the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the ester and water. The use of an excess of methanol can help to drive the equilibrium towards the product side.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: A Representative Procedure

The following is a representative protocol for the synthesis of methyl 4-methoxybenzoate based on established esterification procedures.[2][3]

Materials:

-

4-Methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5% aqueous)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-methoxybenzoate.

-

Purify the crude product by distillation under reduced pressure or recrystallization if necessary.

Part 2: Chlorosulfonation of Methyl 4-methoxybenzoate

The second and crucial step is the introduction of the chlorosulfonyl group onto the aromatic ring of methyl 4-methoxybenzoate. This is an electrophilic aromatic substitution reaction.

Starting Materials and Their Properties

| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Methyl 4-methoxybenzoate | C₉H₁₀O₃ | 166.17 | Liquid or low-melting solid. |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Colorless to yellowish, fuming liquid; highly corrosive and reactive. |

Safety Precaution: Chlorosulfonic acid is a hazardous substance that reacts violently with water. It is corrosive and can cause severe burns. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

The Chemistry: Electrophilic Aromatic Substitution

The chlorosulfonation of methyl 4-methoxybenzoate is an electrophilic aromatic substitution reaction. The powerful electrophile, the chlorosulfonium ion (+SO₂Cl), is generated from chlorosulfonic acid. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director, while the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. The directing effects of these two substituents determine the position of the incoming chlorosulfonyl group. The strongly activating methoxy group directs the substitution to the positions ortho to it.

Sources

An In-depth Technical Guide to the Reactivity Profile of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

This technical guide provides a comprehensive overview of the chemical reactivity of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into the nuanced interplay of the compound's constituent functional groups—a sulfonyl chloride, a methyl ester, and a substituted aromatic ring—to provide a detailed understanding of its reaction profile, supported by established experimental protocols and mechanistic insights.

Introduction: A Molecule of Dual Functionality

This compound, with CAS Number 192323-12-9, is a solid organic compound that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its utility stems from the presence of two key reactive sites: a highly electrophilic sulfonyl chloride group and a methyl ester attached to a methoxy-substituted benzene ring. This unique combination allows for sequential or orthogonal chemical transformations, making it a powerful building block in the construction of novel pharmaceutical agents and other fine chemicals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 192323-12-9 | [1] |

| Molecular Formula | C₉H₉ClO₅S | [1] |

| Molecular Weight | 264.68 g/mol | |

| Appearance | Solid | |

| Melting Point | 126 °C | ChemicalBook |

Structural Elucidation

The structure of this compound dictates its reactivity. The electron-donating methoxy group and the electron-withdrawing methyl carboxylate and chlorosulfonyl groups create a unique electronic environment on the aromatic ring, influencing its susceptibility to further substitution.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Disclaimer: This is an adapted protocol based on the synthesis of a similar compound and should be optimized and validated in a laboratory setting. [2]

-

Acid Chloride Formation: In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(chlorosulfonyl)-4-methoxybenzoic acid (1 equivalent). Carefully add thionyl chloride (excess, e.g., 5-10 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Esterification: To the resulting crude acid chloride, slowly add methanol (excess, e.g., 10-20 equivalents) at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up and Isolation: Remove the excess methanol under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Reactivity Profile: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group and the potential for nucleophilic attack at the ester carbonyl. The electronic effects of the substituents on the aromatic ring also play a crucial role in directing further chemical transformations.

Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthesizing sulfonamides and sulfonate esters.

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. [3][4][5][6]This reaction typically proceeds rapidly and in high yield, often in the presence of a base to neutralize the HCl byproduct.

Caption: General scheme for sulfonamide formation.

Experimental Protocol: General Procedure for Sulfonamide Synthesis [5]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere.

-

Addition of Amine and Base: Add the primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

In a similar fashion, the reaction with alcohols in the presence of a base affords sulfonate esters. This transformation is valuable for introducing the sulfonate moiety, which can serve as a leaving group or possess biological activity.

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

-

Dissolution: Dissolve this compound (1 equivalent) and the desired alcohol (1-1.2 equivalents) in an aprotic solvent (e.g., dichloromethane).

-

Addition of Base: Cool the solution to 0 °C and add a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Perform an aqueous work-up similar to the sulfonamide synthesis to remove the base and any unreacted alcohol. Purify the crude product by column chromatography.

Reactions Involving the Methyl Ester and Aromatic Ring

The methyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This transformation is useful for modifying the solubility of the molecule or for further derivatization of the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of the Methyl Ester

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of a suitable organic solvent (e.g., THF, methanol) and an aqueous solution of a strong base (e.g., 1M NaOH, 1M LiOH).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC. Note that the sulfonyl chloride is also susceptible to hydrolysis under these conditions.

-

Work-up: Once the starting material is consumed, cool the reaction mixture and carefully acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2.

-

Isolation: The carboxylic acid product will often precipitate out of the solution and can be collected by filtration. Alternatively, it can be extracted into an organic solvent.

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

-

-OCH₃ (Methoxy) Group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. [7]* -COOCH₃ (Methyl Carboxylate) Group: This is a moderately deactivating, meta-directing group as it withdraws electron density from the ring through both inductive and resonance effects.

-

-SO₂Cl (Chlorosulfonyl) Group: This is a strongly deactivating, meta-directing group due to the strong electron-withdrawing nature of the sulfonyl group.

The position of electrophilic attack will be a result of the combined influence of these groups. The powerful activating effect of the methoxy group will likely direct incoming electrophiles to the positions ortho and para to it. However, the position para to the methoxy group is already occupied by the methyl carboxylate. The positions ortho to the methoxy group are at C3 and C5. The C3 position is already substituted with the chlorosulfonyl group. Therefore, the most likely position for electrophilic attack is the C5 position, which is ortho to the activating methoxy group and meta to both deactivating groups.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as an acute oral toxicant. As a sulfonyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture, including in the air and on skin, to produce hydrochloric acid and the corresponding sulfonic acid, which are corrosive.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from moisture.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with amines and alcohols, and the potential for transformations of the methyl ester and the aromatic ring. A thorough understanding of its reactivity profile, guided by the principles of physical organic chemistry and supported by established experimental procedures, is essential for its effective utilization in the design and synthesis of novel molecules with applications in medicinal chemistry and materials science.

References

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 9, 2026, from [Link]

-

The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

- Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311–312.

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

-

3-(Chlorosulfonyl)-4-methoxybenzoic acid. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

-

Synthesis of methyl 3-methoxy-4-methylbenzoate. (n.d.). PrepChem.com. Retrieved January 9, 2026, from [Link]

- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.

- Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.

-

Methyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (n.d.). European Journal of Chemistry. Retrieved January 9, 2026, from [Link]

-

Methyl 3-(chlorosulfonyl)-4-methylbenzoate. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

methyl 4-methoxybenzoate Proton Full Spectrum. (n.d.). Wired Chemist. Retrieved January 9, 2026, from [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

- Preparation process of fatty acid methyl ester sulfonate. (n.d.). Google Patents.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

Introduction: Unveiling the Therapeutic Potential of a Reactive Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical entities with unique mechanisms of action is paramount. Methyl 3-(chlorosulfonyl)-4-methoxybenzoate emerges as a compound of significant interest, not for a well-defined existing application, but for its inherent chemical functionalities that suggest a potent, targeted mechanism of action. This guide provides an in-depth technical analysis of the potential mechanism of action of this compound, framed within the principles of covalent inhibition and targeted drug design. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural components—an electrophilic sulfonyl chloride and a substituted aromatic scaffold—provide a strong basis for hypothesizing its function as a targeted covalent inhibitor.

This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of how this molecule could be leveraged in the design of novel therapeutics. We will dissect its chemical reactivity, propose a model for its interaction with biological targets, and outline robust experimental workflows for the validation of its mechanism.

Part 1: The Core Directive - Covalent Inhibition as the Hypothesized Mechanism of Action

The central hypothesis for the mechanism of action of this compound is its function as a covalent inhibitor . Covalent inhibitors form a stable, chemical bond with their target protein, leading to irreversible or long-lasting inhibition.[1][2] This mode of action offers several advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the potential to overcome drug resistance.[2][3]

The molecule's structure can be deconstructed into two key components that underpin this hypothesis:

-

The "Warhead": The Arylsulfonyl Chloride Moiety. The chlorosulfonyl group (-SO₂Cl) is a highly reactive electrophile. This "warhead" is primed to react with nucleophilic amino acid residues present on the surface or in the binding pockets of proteins.

-

The "Guidance System": The Methyl 4-methoxybenzoate Scaffold. This portion of the molecule provides the structural framework that can engage in non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) with a specific protein target. These initial, reversible interactions are crucial for positioning the reactive sulfonyl chloride in close proximity to a targetable nucleophilic residue, thereby ensuring specificity and minimizing off-target reactions.

The overall mechanism can be conceptualized as a two-step process:

-

Reversible Binding: The methyl 4-methoxybenzoate scaffold first recognizes and binds to a specific site on a target protein.

-

Irreversible Covalent Modification: Once docked, the highly reactive sulfonyl chloride group is positioned to react with a nearby nucleophilic amino acid, forming a stable covalent bond and permanently modifying the protein's function.

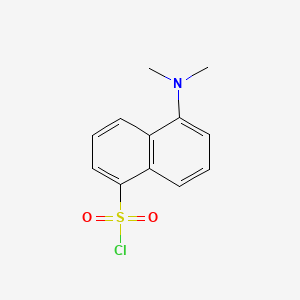

Caption: Figure 1: Two-step mechanism of covalent inhibition.

Part 2: Scientific Integrity & Logic - A Deeper Dive

Expertise & Experience: The Chemistry of Covalent Targeting

The choice of a sulfonyl chloride as a reactive group is deliberate and informed by principles of chemical biology. Unlike the more commonly used sulfonyl fluorides in probe development, sulfonyl chlorides exhibit a higher degree of reactivity.[4][5] This heightened reactivity can be advantageous for ensuring rapid and efficient target modification but also necessitates careful consideration of selectivity to avoid off-target effects.

The primary nucleophilic targets for arylsulfonyl chlorides within a protein are the side chains of several amino acids:

-

Lysine: The primary amine of the lysine side chain is a potent nucleophile.

-

Tyrosine: The hydroxyl group of the tyrosine side chain can be targeted.[6]

-

Serine and Threonine: The hydroxyl groups of these residues are also potential sites of reaction.

-

Histidine: The imidazole side chain of histidine can act as a nucleophile.[4][7]

-

Cysteine: The thiol group of cysteine is a highly reactive nucleophile, though less frequently targeted by sulfonyl halides compared to other warheads like acrylamides.

The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine, serine, or threonine) linkage.

Caption: Figure 2: General reaction of the sulfonyl chloride with a protein nucleophile.

The methoxy and methyl ester groups on the benzene ring are not merely passive components. They influence the electronic properties of the ring and the reactivity of the sulfonyl chloride. Furthermore, they provide specific points of interaction for molecular recognition. For instance, the methoxy group can act as a hydrogen bond acceptor, while the entire aromatic system can engage in hydrophobic and π-stacking interactions within a protein's binding pocket. It is plausible that this scaffold has an affinity for certain classes of proteins. For example, derivatives of 4-methoxybenzoic acid have shown biological activity, including anticancer properties, by targeting signaling pathways such as the Akt/NFκB pathway.[8][9] This suggests that the scaffold could guide the sulfonyl chloride warhead to kinases or transcription factors within such pathways.

Trustworthiness: A Self-Validating System for Target Identification and Validation

To rigorously test the hypothesis of covalent inhibition and identify the specific protein targets of this compound, a multi-step, self-validating experimental workflow is proposed. This workflow is designed to provide converging lines of evidence to confirm the mechanism of action.

Caption: Figure 3: Experimental workflow for target identification and validation.

Experimental Protocols

Protocol 1: In Vitro Reactivity Profiling with Nucleophilic Amino Acids

Objective: To confirm the reactivity of this compound with key nucleophilic amino acids.

Methodology:

-

Prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO).

-

Prepare solutions of N-acetylated amino acids (N-acetyl-L-lysine, N-acetyl-L-tyrosine, N-acetyl-L-serine, N-acetyl-L-histidine, and N-acetyl-L-cysteine) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate the compound with each amino acid solution at various concentrations and time points.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the disappearance of the parent compound and the formation of the amino acid adduct.

-

Calculate the reaction rates to profile the selectivity of the compound for different nucleophiles.

Protocol 2: Chemoproteomic Target Identification

Objective: To identify the protein targets of this compound in a complex biological sample (e.g., cell lysate).

Methodology:

-

Synthesize an alkyne- or biotin-tagged analog of this compound. This "probe" molecule retains the reactive and recognition elements of the parent compound but includes a handle for downstream enrichment.

-

Treat a cell lysate with the probe molecule for a defined period to allow for covalent labeling of target proteins.

-

Perform a "click" reaction (for alkyne tags) to attach a biotin reporter tag or use streptavidin beads (for biotin tags) to enrich the probe-labeled proteins.

-

Separate the enriched proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins and the specific sites of modification using tandem mass spectrometry (LC-MS/MS).

Protocol 3: Recombinant Protein Expression and Biochemical Validation

Objective: To validate the direct interaction and inhibitory effect of this compound on a candidate target protein identified in the chemoproteomic screen.

Methodology:

-

Clone and express the candidate target protein in a suitable expression system (e.g., E. coli or mammalian cells).

-

Purify the recombinant protein to homogeneity.

-

Perform an in vitro activity assay specific to the target protein (e.g., a kinase assay measuring phosphorylation or a protease assay measuring substrate cleavage).

-

Incubate the purified protein with increasing concentrations of this compound and measure the enzymatic activity.

-

Determine the IC₅₀ value and confirm the time-dependent, irreversible nature of the inhibition.

-

Use intact protein mass spectrometry to confirm the formation of a 1:1 covalent adduct between the protein and the compound.

Data Presentation

| Parameter | Description | Expected Outcome for a Covalent Inhibitor |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | Potent, with a low nanomolar to micromolar value. |

| Time-Dependence | Inhibition increases with incubation time. | IC₅₀ will decrease with longer pre-incubation times. |

| Irreversibility | Inhibition is not reversed by dilution or dialysis. | Activity is not recovered after removal of the free inhibitor. |

| Mass Spectrometry | Direct measurement of protein mass. | A mass shift corresponding to the addition of the inhibitor's mass will be observed. |

Conclusion: A Roadmap for a Promising Covalent Modifier

This compound represents a compelling starting point for the development of novel covalent inhibitors. Its inherent reactivity, combined with a scaffold known to interact with biological systems, provides a strong rationale for its potential as a targeted therapeutic agent. The mechanism of action, hypothesized to be covalent inhibition, is supported by a wealth of literature on similar reactive moieties.

The experimental workflows detailed in this guide provide a clear and robust path for the scientific community to follow in order to validate this hypothesis, identify specific protein targets, and ultimately unlock the therapeutic potential of this and related molecules. Through a systematic and rigorous approach, the journey from a reactive chemical entity to a precision therapeutic can be successfully navigated.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

-

PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. [Link]

-

Zhao, Z., & Liu, W. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(9), 889-906. [Link]

-

Petrillo, G., et al. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 15(12), 1546. [Link]

-

Krishnan, S., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

-

Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133. [Link]

-

Adhami, V. M., et al. (2004). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Neoplasia, 6(5), 469-478. [Link]

-

Chemistry Learners. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]

-

Jones, B. R., et al. (2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 12(10), 1735-1743. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

-

Woon, E. C., & Jones, L. H. (2018). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. MedChemComm, 9(2), 227-243. [Link]

-

Jones, B. R., et al. (2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

-

Parker, C. G., & Jones, L. H. (2016). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 11(8), 2125-2131. [Link]

Sources

- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectral Analysis of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectral data for Methyl 3-(chlorosulfonyl)-4-methoxybenzoate, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The inherent reactivity of the sulfonyl chloride functional group necessitates careful consideration during sample preparation and data acquisition.[1]

Molecular Structure and Properties

This compound possesses a multifaceted structure, incorporating a trisubstituted aromatic ring, a methyl ester, a methoxy group, and a reactive chlorosulfonyl moiety. Understanding the interplay of these functional groups is paramount to interpreting its spectral data.

| Property | Value |

| Molecular Formula | C₉H₉ClO₅S |

| Molecular Weight | 264.68 g/mol |

| Appearance | Expected to be a solid |

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Proton and Carbon Framework

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise arrangement of atoms within a molecule. For a reactive compound like this compound, the choice of a suitable deuterated solvent is critical to prevent solvolysis of the sulfonyl chloride group. Aprotic solvents such as deuterochloroform (CDCl₃) or acetone-d₆ are recommended.

I.A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. Protons on aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm.

A close structural analog, methyl 3-(chlorosulfonyl)-4-methylbenzoate, provides valuable insight. Its reported ¹H NMR spectrum in CDCl₃ shows signals at 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), and 2.86 (s, 3H).[2] Based on this, we can predict the following for our target molecule:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.6-8.8 | d | ~2.0 | Ortho to the electron-withdrawing sulfonyl chloride group and meta to the ester group. |

| H-6 | ~8.1-8.3 | dd | J(ortho) ≈ 8.0, J(meta) ≈ 2.0 | Ortho to the ester group and meta to the sulfonyl chloride group. |

| H-5 | ~7.1-7.3 | d | ~8.0 | Ortho to the electron-donating methoxy group. |

| OCH₃ (ester) | ~3.9-4.0 | s | N/A | Typical chemical shift for methyl ester protons. |

| OCH₃ (ether) | ~3.9-4.1 | s | N/A | Typical chemical shift for methoxy group protons on an aromatic ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Dissolution: Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer using a standard single-pulse experiment.

Caption: Workflow for ¹H NMR analysis.

I.B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Aromatic carbons typically resonate between 110-160 ppm. The chemical shifts of the aromatic carbons are influenced by the substituent effects. Based on data from related methoxybenzoic acids and methyl methoxybenzoates, the following assignments can be predicted:[1][3][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~165-167 | Typical range for an ester carbonyl carbon. |

| C-4 (C-OCH₃) | ~160-164 | Attached to the electron-donating methoxy group, deshielded. |

| C-3 (C-SO₂Cl) | ~138-142 | Attached to the electron-withdrawing sulfonyl chloride group. |

| C-1 (C-COOCH₃) | ~128-132 | Carbon bearing the ester group. |

| C-6 | ~130-134 | Aromatic CH. |

| C-2 | ~115-120 | Aromatic CH. |

| C-5 | ~112-116 | Aromatic CH, shielded by the ortho-methoxy group. |

| OCH₃ (ester) | ~52-54 | Typical range for a methyl ester carbon. |

| OCH₃ (ether) | ~56-58 | Typical range for a methoxy group carbon on an aromatic ring. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For a solid sample like this compound, the spectrum can be obtained from a KBr pellet or as a thin solid film.

The spectrum is expected to be dominated by strong absorptions from the carbonyl and sulfonyl groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| C=O (ester) | 1720-1740 | Stretching |

| S=O (sulfonyl chloride) | 1370-1390 (asymmetric) and 1170-1190 (symmetric) | Stretching |

| C-O (ester and ether) | 1250-1300 and 1020-1080 | Stretching |

| Aromatic C=C | ~1450-1600 | Ring stretching |

| S-Cl | 560-610 | Stretching |

| Aromatic C-H | ~3030-3100 | Stretching |

| Aliphatic C-H (methyl) | ~2850-2960 | Stretching |

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Data Acquisition: Place the salt plate in the spectrometer and acquire the spectrum.

Caption: Workflow for FT-IR analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The sample must be volatile enough to be analyzed in the gas phase.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 264, with an isotopic peak at m/z 266 ([M+2]⁺) with approximately one-third the intensity, characteristic of the presence of a chlorine atom.

Predicted Fragmentation Pathway:

The fragmentation is likely to proceed through several key pathways, including the loss of the chlorine atom, the methoxy group from the ester, and the entire chlorosulfonyl group. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[5] Similarly, benzoates often fragment with the loss of the alkoxy group.[6]

-

[M]⁺ (m/z 264/266): The molecular ion.

-

[M - Cl]⁺ (m/z 229): Loss of a chlorine radical.

-

[M - OCH₃]⁺ (m/z 233/235): Loss of a methoxy radical from the ester.

-

[M - SO₂Cl]⁺ (m/z 165): Loss of the chlorosulfonyl radical.

-

[M - SO₂]⁺ (m/z 200/202): Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds.

-

[C₈H₈O₃]⁺ (m/z 152): Loss of the SO₂Cl group followed by rearrangement. This corresponds to the molecular ion of methyl anisate.[7]

-

[C₇H₅O₃]⁺ (m/z 135): Loss of OCH₃ from the m/z 165 fragment.

-

[C₆H₅O]⁺ (m/z 93): A phenoxide-like fragment resulting from further fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in a suitable solvent or as a solid on a direct insertion probe) into the high vacuum of the mass spectrometer.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Caption: Predicted EI-MS fragmentation of this compound.

IV. Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed structural fingerprint. The predicted data, based on established spectroscopic principles and analysis of analogous compounds, offers a robust framework for the identification and characterization of this important synthetic intermediate. The combination of these techniques allows for an unambiguous confirmation of its molecular structure, which is essential for its application in research and development.

V. References

-

4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem. (URL: [Link])

-

Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem. (URL: [Link])

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) - Human Metabolome Database. (URL: [Link])

-

4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

4-Methoxy benzoic acid - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

6 - National Institute of Standards and Technology. (URL: [Link])

-

Benzoic acid, 4-methoxy-, methyl ester - the NIST WebBook. (URL: [Link])

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. - The Royal Society of Chemistry. (URL: [Link])

-

Methyl 2-methoxybenzoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Methyl 4-hydroxy-3-methoxy-benzoate - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem. (URL: [Link])

-

13C NMR Spectrum (PHY0064709) - PhytoBank. (URL: [Link])

-

Supplementary data for - The Royal Society of Chemistry. (URL: [Link])

-

Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639) - Human Metabolome Database. (URL: [Link])

-

Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606) - Human Metabolome Database. (URL: [Link])

-

Benzoic acid, 3-methoxy- - the NIST WebBook. (URL: [Link])

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])

-

Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S) - PubChemLite. (URL: [Link])

-

Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem. (URL: [Link])

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. 3-Methoxybenzoic acid(586-38-9) 13C NMR [m.chemicalbook.com]

- 2. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 3. Methyl 2-methoxybenzoate(606-45-1) 13C NMR [m.chemicalbook.com]

- 4. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Methyl 3-(chlorosulfonyl)-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(chlorosulfonyl)-4-methoxybenzoate stands as a pivotal intermediate in the synthesis of complex pharmaceutical agents and novel chemical entities. Its utility, however, is matched by its hazardous nature, demanding a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established chemical safety principles and data extrapolated from analogous sulfonyl chlorides.

Compound Profile and Hazard Identification

Based on available data, the compound is classified as Acute Toxicity 4 (Oral) , carrying the GHS07 pictogram and the signal word "Warning"[1]. However, the inherent reactivity of the sulfonyl chloride group strongly suggests additional, more severe hazards that must be assumed in all handling procedures.

Table 1: Physicochemical and Hazard Data

| Property | Value/Information | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 192323-12-9 | [1][2][3][4] |

| Molecular Formula | C₉H₉ClO₅S | [1][2] |

| Molecular Weight | 264.68 g/mol | [1][2] |

| Appearance | Off-white powder/solid | [1][2] |

| Melting Point | 126 °C | [2] |

| Known Hazards | Acute Toxicity 4 (Oral) | [1] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Inferred Hazards | Causes severe skin burns and eye damage. Reacts violently with water. May cause respiratory irritation. | Inferred from related sulfonyl chlorides |

The primary danger associated with this compound, and sulfonyl chlorides in general, is its vigorous and exothermic reaction with nucleophiles, most notably water.

DOT Diagram: Reactivity with Water

Caption: Mandatory PPE for handling this compound.

Safe Handling and Storage Protocols

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.

-

Work Area : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

-

Dispensing : When weighing and transferring the solid, do so in a manner that minimizes dust generation. Use appropriate tools and a contained weighing vessel.

-

Incompatible Materials : Store this compound away from water, strong bases, oxidizing agents, alcohols, and amines to prevent violent reactions.

-

Storage Conditions : Keep the container tightly sealed in a cool, dry, and well-ventilated area. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

Emergency Procedures: Preparedness and Response

First-Aid Measures